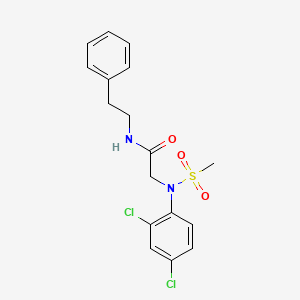![molecular formula C15H15FN2O3S B4847648 3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4847648.png)
3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide
Overview
Description
3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide, also known as DASA-58, is a small molecule inhibitor that has shown great potential in scientific research applications. It is a potent and selective inhibitor of the calcium-independent phospholipase A2 (iPLA2), which plays a crucial role in a variety of physiological and pathological processes.
Mechanism of Action
3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide inhibits iPLA2 by binding to its active site and preventing the hydrolysis of phospholipids. This leads to a decrease in the production of arachidonic acid and other lipid mediators, which are involved in inflammation and cell death. This compound has been shown to be a potent and selective inhibitor of iPLA2, with little or no effect on other phospholipases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and cell death in various disease models, such as Alzheimer's disease, Parkinson's disease, and cancer. It has also been shown to improve lipid metabolism and insulin resistance in animal models of obesity and diabetes. This compound has been shown to have little or no toxicity in animal studies, suggesting that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide is its potency and selectivity for iPLA2. This makes it a useful tool for investigating the role of iPLA2 in various physiological and pathological processes. However, one of the limitations of this compound is its solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the use of 3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide in scientific research. One direction is to investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its effects on lipid metabolism and insulin resistance in human studies. Additionally, future studies could investigate the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, further research could be done to improve the solubility and half-life of this compound, making it a more useful tool in scientific research and a more effective therapeutic agent.
Scientific Research Applications
3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of iPLA2, which is involved in a variety of physiological and pathological processes, such as inflammation, cell death, and lipid metabolism. This compound has been used to investigate the role of iPLA2 in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. It has also been used to study the effects of iPLA2 inhibition on lipid metabolism and insulin resistance.
properties
IUPAC Name |
3-(dimethylsulfamoyl)-N-(3-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(2)22(20,21)14-8-3-5-11(9-14)15(19)17-13-7-4-6-12(16)10-13/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEQJTLOQIPRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4847578.png)


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4847596.png)
![tert-butyl 2-[1-(5-chloro-2-thienyl)propylidene]hydrazinecarboxylate](/img/structure/B4847600.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4847601.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B4847618.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4847621.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4847626.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4847642.png)
![methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B4847647.png)

![N-(2-furylmethyl)-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4847663.png)
![N-(tert-butyl)-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4847666.png)